molecular formula C14H9Br2FN2O2 B6080837 N'-(3,5-dibromo-4-hydroxybenzylidene)-3-fluorobenzohydrazide

N'-(3,5-dibromo-4-hydroxybenzylidene)-3-fluorobenzohydrazide

Cat. No. B6080837
M. Wt: 416.04 g/mol
InChI Key: BFGWXJCOSPJRHL-CNHKJKLMSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N'-(3,5-dibromo-4-hydroxybenzylidene)-3-fluorobenzohydrazide, also known as DBHB, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. DBHB is a hydrazone derivative that exhibits unique properties, making it an attractive candidate for use in drug development, as well as in various other scientific applications.

Mechanism of Action

The mechanism of action of N'-(3,5-dibromo-4-hydroxybenzylidene)-3-fluorobenzohydrazide is not fully understood, but several studies have suggested that it may act through the inhibition of various signaling pathways involved in cancer cell growth and survival. N'-(3,5-dibromo-4-hydroxybenzylidene)-3-fluorobenzohydrazide has been shown to inhibit the activity of proteins such as Akt and ERK, which are known to play a role in cancer cell proliferation and survival.
Biochemical and Physiological Effects:
N'-(3,5-dibromo-4-hydroxybenzylidene)-3-fluorobenzohydrazide has been shown to have several biochemical and physiological effects, including the induction of apoptosis, the inhibition of cancer cell growth, and the suppression of tumor formation. It has also been found to exhibit anti-inflammatory and antioxidant properties, which may have potential applications in the treatment of various diseases.

Advantages and Limitations for Lab Experiments

One of the main advantages of N'-(3,5-dibromo-4-hydroxybenzylidene)-3-fluorobenzohydrazide is its potent anticancer activity, which makes it an attractive candidate for use in drug development. Additionally, N'-(3,5-dibromo-4-hydroxybenzylidene)-3-fluorobenzohydrazide is relatively easy to synthesize and purify, which makes it a convenient compound for laboratory experiments. However, one limitation of N'-(3,5-dibromo-4-hydroxybenzylidene)-3-fluorobenzohydrazide is its low solubility in aqueous solutions, which may affect its bioavailability and limit its potential applications.

Future Directions

There are several potential future directions for research on N'-(3,5-dibromo-4-hydroxybenzylidene)-3-fluorobenzohydrazide. One area of interest is the development of N'-(3,5-dibromo-4-hydroxybenzylidene)-3-fluorobenzohydrazide-based drugs for the treatment of cancer and other diseases. Additionally, further studies are needed to fully understand the mechanism of action of N'-(3,5-dibromo-4-hydroxybenzylidene)-3-fluorobenzohydrazide and to identify potential targets for its therapeutic use. Other potential future directions include the investigation of the anti-inflammatory and antioxidant properties of N'-(3,5-dibromo-4-hydroxybenzylidene)-3-fluorobenzohydrazide, as well as its potential applications in other scientific fields.

Synthesis Methods

N'-(3,5-dibromo-4-hydroxybenzylidene)-3-fluorobenzohydrazide can be synthesized through a simple and efficient method that involves the condensation of 3,5-dibromo-4-hydroxybenzaldehyde with 3-fluorobenzohydrazide in the presence of a catalyst. The resulting product is a yellow crystalline solid that can be purified through recrystallization.

Scientific Research Applications

N'-(3,5-dibromo-4-hydroxybenzylidene)-3-fluorobenzohydrazide has been extensively studied for its potential applications in drug development, particularly in the field of cancer research. It has been shown to exhibit potent anticancer activity against a variety of cancer cell lines, including breast, lung, and colon cancer cells. N'-(3,5-dibromo-4-hydroxybenzylidene)-3-fluorobenzohydrazide has also been found to induce apoptosis (programmed cell death) in cancer cells, which is a desirable characteristic for a potential anticancer drug.

properties

IUPAC Name

N-[(E)-(3,5-dibromo-4-hydroxyphenyl)methylideneamino]-3-fluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9Br2FN2O2/c15-11-4-8(5-12(16)13(11)20)7-18-19-14(21)9-2-1-3-10(17)6-9/h1-7,20H,(H,19,21)/b18-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFGWXJCOSPJRHL-CNHKJKLMSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)C(=O)NN=CC2=CC(=C(C(=C2)Br)O)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC(=C1)F)C(=O)N/N=C/C2=CC(=C(C(=C2)Br)O)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9Br2FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[(E)-(3,5-dibromo-4-hydroxyphenyl)methylideneamino]-3-fluorobenzamide

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